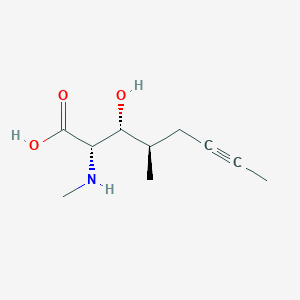
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the phenyl ring. The chloropropanone moiety can then be introduced through subsequent reactions, such as halogenation or substitution reactions .
化学反応の分析
Types of Reactions
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .
類似化合物との比較
Similar Compounds
Phenol, 2,4-Bis(1,1-Dimethylethyl): A compound with similar difluoromethyl groups but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with trifluoromethyl groups
Uniqueness
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the combination of difluoromethyl groups and a chloropropanone moiety. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds .
特性
分子式 |
C11H9ClF4O |
|---|---|
分子量 |
268.63 g/mol |
IUPAC名 |
1-[2,4-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2 |
InChIキー |
RPFSBSYISBHCQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)

![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)











